N-Desmethylcarboxy Terbinafine-d7 Methyl Ester

Description

BenchChem offers high-quality N-Desmethylcarboxy Terbinafine-d7 Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Desmethylcarboxy Terbinafine-d7 Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

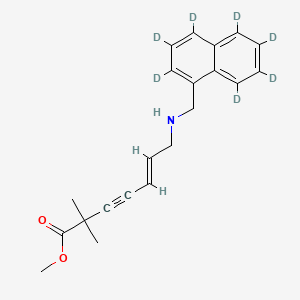

methyl (E)-7-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methylamino]-2,2-dimethylhept-5-en-3-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c1-21(2,20(23)24-3)14-7-4-8-15-22-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,22H,15-16H2,1-3H3/b8-4+/i5D,6D,9D,10D,11D,12D,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCGSUPPZURIDM-YPEAPPCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC=CCNCC1=CC=CC2=CC=CC=C21)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/C#CC(C)(C)C(=O)OC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661895 |

Source

|

| Record name | Methyl (5E)-2,2-dimethyl-7-({[(~2~H_7_)naphthalen-1-yl]methyl}amino)hept-5-en-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185245-14-0 |

Source

|

| Record name | Methyl (5E)-2,2-dimethyl-7-({[(~2~H_7_)naphthalen-1-yl]methyl}amino)hept-5-en-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: N-Desmethylcarboxy Terbinafine-d7 Methyl Ester

Executive Summary & Application Scope

N-Desmethylcarboxy Terbinafine-d7 Methyl Ester (CAS: 1185245-14-0) is a highly specialized stable isotope-labeled internal standard (IS) utilized in the bioanalysis of Terbinafine and its downstream metabolites.[1]

In pharmacokinetic (PK) and toxicokinetic studies, Terbinafine (an allylamine antifungal) undergoes extensive hepatic metabolism. The two primary metabolic pathways are N-demethylation and oxidation of the tert-butyl side chain .[1] This specific compound represents the methyl ester derivative of the dual-metabolite N-desmethyl-carboxy-terbinafine, labeled with seven deuterium atoms on the naphthalene ring.[1]

Primary Research Applications:

-

LC-MS/MS Quantitation: Serves as a surrogate internal standard to correct for matrix effects, extraction efficiency, and ionization variability during the quantification of polar Terbinafine metabolites.[1]

-

Derivatization Protocols: Specifically designed for workflows where plasma/urine samples are methylated (esterified) to improve chromatographic peak shape and retention of carboxylic acid metabolites.[1]

-

Impurity Profiling: Used to identify degradation products in stability studies of pharmaceutical formulations.[1]

Chemical Identity & Structural Analysis[2][3]

This molecule is a derivative.[1][2] To understand its structure, one must deconstruct the parent drug Terbinafine. The "d7" label is located on the naphthalene ring, ensuring metabolic stability as the label is far removed from the reactive allylic and propargylic centers.

Physicochemical Data Table[1][5]

| Feature | Specification |

| Chemical Name | Methyl (2E)-7-{[(naphthalen-1-yl-d7)methyl]amino}-2,2-dimethylhept-5-en-3-ynoate |

| Common Name | N-Desmethylcarboxy Terbinafine-d7 Methyl Ester |

| CAS Number | 1185245-14-0 |

| Molecular Formula | C₂₁H₁₆D₇NO₂ |

| Molecular Weight | 328.46 g/mol |

| Isotopic Purity | ≥ 99% deuterated forms (d7) |

| Solubility | Soluble in Methanol, DMSO, Dichloromethane; Low solubility in water.[1][3][4][5] |

| pKa (Calculated) | ~8.5 (Secondary amine) |

| Storage | -20°C, Hygroscopic, Light Sensitive (Allylamine moiety) |

Structural Logic

The structure differs from Terbinafine in three key areas:

-

N-Desmethyl: The N-methyl group of Terbinafine is absent, leaving a secondary amine.[1]

-

Carboxy-Methyl Ester: The terminal tert-butyl group of Terbinafine is oxidized to a carboxylic acid and subsequently esterified to a methyl ester (-COOCH₃).[1]

-

Deuterium Labeling: The naphthalene ring is fully deuterated (d7).[1]

Metabolic Context & Synthesis Pathway

Understanding the biological origin of the unlabeled analog is crucial for assay development.[1] Terbinafine is metabolized by CYP450 enzymes (primarily CYP2C9, CYP1A2, and CYP3A4).

Biological vs. Synthetic Pathway

The diagram below illustrates the metabolic cascade of Terbinafine and how this specific Reference Standard relates to the biological metabolites.

Figure 1: Metabolic pathway of Terbinafine showing the origin of the N-desmethyl and carboxy functionalities, leading to the structure of the analytical standard.

Experimental Application: Bioanalytical Protocol

Context: Quantifying polar metabolites like N-desmethyl-carboxy-terbinafine in plasma is challenging due to poor retention on Reverse Phase (RP) columns and peak tailing caused by the free carboxylic acid.[1]

Solution: A common strategy is to esterify the metabolites during extraction.[1] The N-Desmethylcarboxy Terbinafine-d7 Methyl Ester is the ideal Internal Standard for this workflow because it mimics the physicochemical properties of the derivatized analyte perfectly.[1]

Protocol: Liquid-Liquid Extraction (LLE) with Derivatization

Note: This protocol assumes the quantification of the N-desmethyl-carboxy metabolite in human plasma.[1]

Step 1: Sample Pre-treatment [1]

-

Aliquot 200 µL of plasma into a glass tube.

-

Add 20 µL of Internal Standard Working Solution (N-Desmethylcarboxy Terbinafine-d7 Methyl Ester, 1 µg/mL in MeOH).

-

Critical Step: Add 200 µL of 1M HCl. Acidification ensures the secondary amine is protonated (staying in water) OR, depending on the target, drives the carboxylic acid to the neutral form for extraction.

-

Correction for Esterification Workflow: If the goal is to esterify after extraction, extract the acid first. If using the pre-esterified IS, you are likely converting the sample analyte to the ester form to match the IS.

-

Step 2: Derivatization (The "Why" behind the Methyl Ester) If the biological analyte is the free acid, it must be converted to the methyl ester to match the IS and improve chromatography.

-

Extract the free acid metabolite using Ethyl Acetate (2 mL).[1] Vortex (5 min) and Centrifuge.

-

Evaporate the supernatant to dryness under Nitrogen at 40°C.

-

Reconstitution/Derivatization: Add 100 µL of 10% Acetyl Chloride in Methanol (generates anhydrous HCl/MeOH in situ).

-

Incubate at 60°C for 30 minutes .

-

Mechanism:[1][4][5] This converts the biological N-desmethyl-carboxy-terbinafine (COOH) into N-desmethyl-carboxy-terbinafine methyl ester (COOCH₃).[1]

-

The IS (already a methyl ester) remains stable or re-equilibrates; however, since the IS is already the ester, it controls for injection variability. Ideally, one would use the deuterated acid as IS and derivatize it alongside the sample. However, using the deuterated ester directly is valid if added post-derivatization or if checking extraction efficiency of the ester form specifically.

-

Step 3: LC-MS/MS Conditions [1]

-

Column: C18 (e.g., Waters XSelect HSS T3), 2.1 x 50 mm, 2.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 4 minutes.

-

Detection: MRM Mode (Positive ESI).

Synthesis & Stability Considerations

Synthetic Route Summary

The synthesis of this standard is complex due to the requirement of placing deuterium on the naphthalene ring rather than the labile side chain.[1]

-

Starting Material: Perdeuterated Naphthalene (Naphthalene-d8).[1]

-

Chloromethylation: Reaction with paraformaldehyde/HCl to form 1-Chloromethylnaphthalene-d7.[1]

-

Side Chain Construction: The hept-en-yne chain is synthesized separately, likely starting with a protected amine and a propargyl alcohol derivative.[1]

-

Coupling: The 1-Chloromethylnaphthalene-d7 is alkylated with the side-chain amine.[1]

-

Esterification: The terminal acid group is esterified using Methanol/Acid.[1]

Stability Profile

-

Light Sensitivity: The conjugated enyne system (double bond conjugated with triple bond) is photosensitive.[1] Exposure to UV light can cause isomerization (E to Z) or polymerization.[1] Always use amber glassware.

-

Hygroscopicity: The secondary amine salt form (if HCl salt) is hygroscopic.[1] Store in a desiccator.

-

Protodeuteration: The d7 label on the naphthalene ring is aromatic and highly stable.[1] It does not undergo exchange in aqueous solvents, unlike deuterium labels placed on acidic positions (e.g., adjacent to carbonyls).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Terbinafine. Retrieved from [Link][1]

-

Vickers, A. E., et al. (1999). Biotransformation of terbinafine by human liver microsomes and prediction of the in vivo metabolic clearance. Drug Metabolism and Disposition.[1][5][6] (Foundational text on Terbinafine metabolic pathways).

-

Pharmaffiliates (2025). N-Desmethylcarboxy Terbinafine-d7 Methyl Ester Product Data. Retrieved from [Link][1]

-

Iverson, S. L., & Uetrecht, J. P. (2001). Identification of a Reactive Metabolite of Terbinafine. Chemical Research in Toxicology.[1] (Discusses the allylic aldehyde pathway and N-dealkylation).

-

US Food and Drug Administration (2006). Clinical Pharmacology Review: Terbinafine.[1] Retrieved from [Link][1]

Sources

- 1. Terbinafine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. drugs.com [drugs.com]

- 6. Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Synthesis of N-Desmethylcarboxy Terbinafine-d7 Methyl Ester

Topic: Synthesis of N-Desmethylcarboxy Terbinafine-d7 Methyl Ester Content Type: Technical Whitepaper / Synthesis Guide Audience: Senior Synthetic Chemists & DMPK Researchers

Executive Summary & Strategic Rationale

In the pharmacokinetic profiling of the allylamine antifungal Terbinafine, the quantification of its secondary metabolites is critical for understanding clearance mechanisms and potential idiosyncratic toxicity. N-Desmethylcarboxy Terbinafine (SDZ 280-047) represents a dual-transformation metabolite: N-demethylation by CYP450s (primarily CYP2C9/3A4) and terminal oxidation of the tert-butyl moiety.

To accurately quantify this metabolite in biological matrices using LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) is required. This guide details the synthesis of N-Desmethylcarboxy Terbinafine-d7 Methyl Ester . The methyl ester functionality is selected to enhance lipophilicity for purification and storage, serving as a stable precursor that can be hydrolyzed in situ or used directly if the analytical method targets the esterified derivative. The deuterium label is strategically placed on the naphthalene ring to prevent metabolic loss or scrambling during ionization.

Retrosynthetic Analysis & Pathway Design

The synthesis is designed to be convergent, minimizing the consumption of the expensive deuterated starting material. We deconstruct the target into two primary fragments: the stable isotope-labeled amine core (Fragment A ) and the functionalized enyne side chain (Fragment B ).

Structural Disconnection

-

Target: (E)-Methyl 7-((naphthalen-1-ylmethyl-d7)amino)-2,2-dimethylhept-4-en-6-ynoate.

-

Disconnection Site: The C-N bond between the allylic position of the side chain and the secondary amine.

-

Fragment A (Nucleophile): 1-(Aminomethyl)naphthalene-d7.

-

Fragment B (Electrophile): (E)-Methyl 7-bromo-2,2-dimethylhept-4-en-6-ynoate.

Reaction Pathway Visualization

Figure 1: Retrosynthetic logic splitting the target into a stable isotopic core and a functionalized side chain.

Detailed Experimental Protocols

Phase 1: Synthesis of Fragment A (1-Aminomethylnaphthalene-d7)

This phase focuses on introducing the deuterium label using Naphthalene-d8. The naphthalene ring is chosen for labeling because the side chain undergoes extensive oxidation, which would risk eliminating the label if placed there.

Step 1.1: Chloromethylation of Naphthalene-d8

-

Reagents: Naphthalene-d8 (CAS 1146-65-2), Paraformaldehyde, HCl (gas), Phosphoric acid.

-

Mechanism: Blanc Chloromethylation.

-

Protocol:

-

Suspend Naphthalene-d8 (5.0 g, 36.7 mmol) and paraformaldehyde (1.5 eq) in glacial acetic acid (20 mL) and 85% phosphoric acid (10 mL).

-

Heat to 85°C and bubble dry HCl gas through the mixture for 6 hours. Critical: Maintain temperature <90°C to prevent bis-chloromethylation.

-

Cool, pour into ice water, and extract with diethyl ether.

-

Wash organic layer with 10% K2CO3 and brine. Dry over MgSO4.

-

Purification: Vacuum distillation is required to separate unreacted naphthalene-d8 from the product. Collect the fraction boiling at ~150°C/15 mmHg.

-

Yield: Expect ~65-70% of 1-(Chloromethyl)naphthalene-d7.

-

Step 1.2: Conversion to Primary Amine (Delépine Reaction or Azide Reduction)

-

Rationale: Direct ammonolysis of the chloride often leads to over-alkylation (secondary/tertiary amines). We use the Azide route for high selectivity.

-

Protocol:

-

Dissolve 1-(Chloromethyl)naphthalene-d7 (3.0 g) in DMF (15 mL).

-

Add Sodium Azide (1.5 eq) carefully. Stir at 60°C for 4 hours. Safety: Use a blast shield; azides are shock-sensitive.

-

Dilute with water, extract with EtOAc to isolate 1-(Azidomethyl)naphthalene-d7.

-

Reduction: Dissolve the crude azide in THF/Water (9:1). Add Triphenylphosphine (1.2 eq) (Staudinger reduction). Stir at RT for 12 hours.

-

Acidify with 1N HCl to precipitate the amine hydrochloride. Wash the solid with ether to remove triphenylphosphine oxide.

-

Basify with NaOH and extract into DCM.

-

Product: 1-(Aminomethyl)naphthalene-d7.

-

Phase 2: Synthesis of Fragment B (The Carboxy-Enyne Side Chain)

This fragment constructs the "carboxy" functionality (as a methyl ester) and the enyne linker.

Step 2.1: Synthesis of Methyl 2,2-dimethyl-4-pentynoate

-

Reagents: Methyl isobutyrate, LDA, Propargyl bromide.

-

Protocol:

-

Cool a solution of LDA (1.1 eq) in dry THF to -78°C.

-

Add Methyl isobutyrate (5.0 g) dropwise. Stir for 30 min to form the enolate.

-

Add Propargyl bromide (1.2 eq, 80% in toluene) dropwise.

-

Allow to warm to RT over 3 hours. Quench with NH4Cl.

-

Purification: Distillation or Flash Chromatography (Hex/EtOAc).

-

Step 2.2: Sonogashira Coupling to form the Enyne

-

Reagents: Methyl 2,2-dimethyl-4-pentynoate, (E)-1,2-dichloroethene (or 1-bromo-2-chloroethene for better selectivity).

-

Note: To mimic the Terbinafine structure strictly, we need a specific geometry. However, a more robust industrial approach uses (E)-1,3-dichloropropene .

-

Revised Protocol (Standard Terbinafine Route Logic):

-

React Methyl 2,2-dimethyl-4-pentynoate with (E)-1,3-dichloropropene is not ideal because the alkyne is terminal.

-

Correct Coupling: We need to couple the terminal alkyne from Step 2.1 with a vinyl halide.

-

Use (E)-1-bromo-3-chloropropene .

-

Catalyst: Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%), Et3N (3 eq).

-

Mix alkyne and vinyl halide in THF. Degas. Stir at RT for 16h.

-

Product: (E)-Methyl 7-chloro-2,2-dimethylhept-4-en-6-ynoate. (Note: The chlorine is now the leaving group for the final amine alkylation).

-

Phase 3: Convergent Coupling

Step 3.1: N-Alkylation

-

Reagents: Fragment A (Amine) + Fragment B (Chloro-enyne).

-

Protocol:

-

Dissolve 1-(Aminomethyl)naphthalene-d7 (1.0 eq) in Acetonitrile.

-

Add Fragment B (1.0 eq) and K2CO3 (2.0 eq).

-

Add a catalytic amount of NaI (Finkelstein condition) to accelerate the displacement of the chloride.

-

Heat to reflux (80°C) for 12 hours.

-

Workup: Filter salts, concentrate, and purify via Flash Chromatography (Silica, DCM/MeOH gradient).

-

Analytical Validation & Quality Control

Trustworthiness in reference standards is non-negotiable. The following criteria must be met.

Data Summary Table

| Parameter | Specification | Method |

| Chemical Purity | > 98.0% | HPLC-UV (254 nm) |

| Isotopic Enrichment | > 99.0 atom% D | HRMS / 1H-NMR |

| Appearance | Pale yellow oil or low-melting solid | Visual |

| Mass Shift | [M+H]+ = Unlabeled Mass + 7.04 Da | LC-MS (ESI+) |

NMR Interpretation (Self-Validating Logic)

-

1H NMR (CDCl3, 500 MHz):

-

Region 7.4 - 8.2 ppm: The naphthalene region should show a significant reduction in integral intensity due to deuteration. If fully deuterated, this region is silent (except for residual solvent or <1% H).

-

Region 4.2 ppm: Singlet (2H) for N-CH2-Naph.

-

Region 3.7 ppm: Singlet (3H) for -COOCH3 (Methyl Ester).

-

Region 1.2 ppm: Singlet (6H) for -C(CH3)2-.

-

Absence: No singlet at ~2.2 ppm (N-Methyl), confirming the "N-Desmethyl" structure.

-

Workflow Visualization

The following diagram illustrates the critical path for the synthesis, highlighting the convergence point.

Figure 2: Convergent synthesis workflow. Green nodes indicate key intermediates ready for final coupling.

Handling and Stability

-

Light Sensitivity: Allylamines and conjugated enynes are susceptible to photo-isomerization (E to Z) and oxidation. Store the final product in amber vials under Argon at -20°C.

-

Deuterium Exchange: The aromatic deuteriums are stable. Avoid strong acidic conditions which could theoretically induce H/D exchange on the ring, although this is slow for naphthalene.

-

Safety: 1-Chloromethylnaphthalene derivatives are potent alkylating agents and potential lachrymators. Handle in a fume hood with double gloving.

References

-

Metabolism Context: Iverson, S. L., & Uetrecht, J. P. (2001).[1] Identification of the reactive metabolites of terbinafine: insights into the mechanism of drug-induced skin reactions. Chemical Research in Toxicology, 14(2), 175-181. Link

-

Synthesis of Chloromethylnaphthalene: Grummitt, O., & Buck, A. (1955). 1-Chloromethylnaphthalene.[2][3][4][5] Organic Syntheses, Coll.[4] Vol. 4, p.690.[4] Link

-

Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

-

Terbinafine Structure & Pharmacokinetics: Vickers, A. E., et al. (1999). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Drug Metabolism and Disposition, 27(3), 322-329. Link

Sources

- 1. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN101885667B - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant - Google Patents [patents.google.com]

The Enzymatic Odyssey of Terbinafine: A Technical Guide to the Formation of its N-Desmethylcarboxy Metabolite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the metabolic fate of terbinafine, with a specific focus on the enzymatic pathways leading to the formation of its N-desmethylcarboxy metabolite. As Senior Application Scientists, our goal is to present not just the "what" but the "why," offering field-proven insights into the experimental design and interpretation critical for drug development professionals.

Introduction: Terbinafine's Clinical Significance and Metabolic Complexity

Terbinafine, a synthetic allylamine antifungal agent, is a cornerstone in the treatment of dermatophyte infections of the skin and nails.[1][2][3] Its efficacy lies in the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2][4][5] This targeted mechanism leads to a deficiency in ergosterol and an intracellular accumulation of squalene, ultimately resulting in fungal cell death.[3][4]

While highly effective, the clinical use of terbinafine is associated with a risk of idiosyncratic hepatotoxicity.[6][7] This has prompted extensive research into its metabolic pathways to understand the formation of potentially reactive metabolites. Terbinafine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[2][8][9] The biotransformation of terbinafine is complex, involving multiple pathways such as N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation.[10][11][12] Among the numerous metabolites, the N-desmethylcarboxy derivative represents a significant product of sequential metabolic reactions.

The Metabolic Journey: From Parent Drug to N-Desmethylcarboxy Terbinafine

The formation of the N-desmethylcarboxy metabolite of terbinafine is a two-step process initiated by N-demethylation followed by oxidation of the resulting alkyl side chain.

Step 1: N-Demethylation - The Gateway Reaction

The initial and pivotal step is the removal of the N-methyl group from the parent terbinafine molecule to form N-desmethylterbinafine. This reaction is a classic example of CYP-mediated N-dealkylation.

Key Enzymes Involved:

Multiple cytochrome P450 isoforms have been implicated in the N-demethylation of terbinafine. In vitro studies using human liver microsomes and recombinant human CYPs have identified the following key players:

-

CYP2C9: Plays a critical role and may even exceed the contribution of other enzymes in terbinafine N-demethylation.[13]

-

CYP1A2: Significantly contributes to the N-demethylation pathway.[10][11][12]

-

CYP2C8: Also involved in the N-demethylation process.[10][11][12]

-

CYP3A4: While a major contributor to overall terbinafine metabolism, its role in N-demethylation is part of a broader involvement in multiple metabolic pathways.[13]

-

CYP2C19: This enzyme is also involved in the N-demethylation of terbinafine.[6][7][14]

The involvement of multiple CYP enzymes in this initial step suggests a low potential for drug-drug interactions to completely block this metabolic route.[10]

Step 2: Alkyl Side Chain Oxidation - Formation of the Carboxylic Acid

Following N-demethylation, the resulting N-desmethylterbinafine undergoes further metabolism. The tert-butyl group on the alkyl side chain is oxidized to a carboxylic acid, yielding the final N-desmethylcarboxy terbinafine metabolite. This oxidation is also catalyzed by CYP enzymes. The specific isoforms responsible for this second step are part of the broader group of enzymes involved in alkyl side chain oxidation of terbinafine and its metabolites, including CYP1A2, CYP2C8, CYP2C9, and CYP2C19.[10][11][12]

The following diagram illustrates the sequential metabolic transformation of terbinafine to its N-desmethylcarboxy metabolite.

Caption: Experimental workflow for in vitro terbinafine metabolism.

Step-by-Step Methodology

1. Incubation Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Potassium phosphate buffer (pH 7.4)

-

Pooled HLMs (final protein concentration typically 0.2-0.5 mg/mL)

-

Terbinafine solution (in a small volume of organic solvent like methanol, final concentration to be tested, e.g., 1-100 µM)

-

-

Include control incubations:

-

No NADPH: To assess non-enzymatic degradation.

-

No HLMs: To check for substrate instability in the buffer.

-

No Substrate: To monitor for interfering peaks from the biological matrix.

-

2. Pre-incubation:

-

Pre-incubate the reaction mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

3. Reaction Initiation:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

4. Incubation:

-

Incubate the reaction mixtures at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure initial velocity conditions.

5. Reaction Quenching:

-

Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This step serves to stop the enzymatic activity and precipitate the microsomal proteins.

6. Sample Preparation:

-

Vortex the quenched samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

7. Supernatant Transfer:

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

8. LC-MS/MS Analysis:

-

Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. [15][16][17]* Chromatography: Utilize a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for the specific precursor-to-product ion transitions for terbinafine, N-desmethylterbinafine, N-desmethylcarboxy terbinafine, and the internal standard.

9. Data Analysis:

-

Integrate the peak areas of the analytes and the internal standard.

-

Calculate the concentration of the metabolites at each time point using a calibration curve prepared with analytical standards, if available. If standards are not available, relative quantification can be performed based on peak area ratios to the internal standard.

Data Presentation and Interpretation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and concise table to facilitate comparison and interpretation.

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |

| Terbinafine | e.g., 5.2 | e.g., 292.2 | e.g., 141.1 |

| N-Desmethylterbinafine | e.g., 4.8 | e.g., 278.2 | e.g., 141.1 |

| N-Desmethylcarboxy Terbinafine | e.g., 4.1 | e.g., 308.2 | e.g., 141.1 |

| Internal Standard | e.g., 5.3 | Specific to IS | Specific to IS |

Table 1: Example LC-MS/MS Parameters for Terbinafine and its Metabolites. (Note: Actual m/z values will depend on the specific adducts formed and should be empirically determined).

The formation of N-desmethylterbinafine should be observed first, followed by the appearance and accumulation of N-desmethylcarboxy terbinafine over time. The rate of formation of each metabolite can be calculated from the linear portion of the concentration-time curve.

Conclusion and Future Directions

This guide has provided a detailed overview of the metabolic pathway leading to the formation of N-desmethylcarboxy terbinafine and a robust experimental protocol for its in vitro characterization. A thorough understanding of these metabolic pathways is crucial for assessing the drug's safety profile and potential for drug-drug interactions.

Future research in this area could focus on:

-

Quantitative Contribution of Individual CYPs: While the involved CYPs have been identified, determining the precise quantitative contribution of each isoform to the formation of the N-desmethylcarboxy metabolite would provide a more complete picture.

-

Pharmacogenomic Variability: Investigating the impact of genetic polymorphisms in the key metabolizing enzymes (e.g., CYP2C9, CYP2C19) on the rate of metabolite formation.

-

In Vivo Correlation: Correlating the in vitro findings with in vivo data from clinical studies to better understand the clinical relevance of this metabolic pathway.

By employing the methodologies and insights presented in this guide, researchers and drug development professionals can continue to unravel the complexities of terbinafine metabolism, ultimately contributing to the safer and more effective use of this important antifungal agent.

References

-

Davis, M. A., Barnette, D. A., Flynn, N. R., Pidugu, A. S., Swamidass, S. J., Boysen, G., & Miller, G. P. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Chemical Research in Toxicology, 32(6), 1151–1164. [Link]

-

Vickers, A. E., Sinclair, J., Zollinger, M., Heitz, F., & Glänzel, U. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition, 27(9), 1029–1038. [Link]

-

Flynn, N. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Noah Flynn. [Link]

-

Denouel, J., Keller, H. P., Schaub, P., Delaborde, C., & Humbert, H. (1995). Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine. Journal of Chromatography B: Biomedical Applications, 663(2), 353-359. [Link]

-

Barnette, D. A., Davis, M. A., & Miller, G. P. (2019). Comprehensive kinetic and modeling analyses revealed CYP2C9 and 3A4 determine terbinafine metabolic clearance and bioactivation. Biochemical Pharmacology, 170, 113661. [Link]

-

Food and Drug Administration. (2006). Pharmacology Review(s) - NDA 21-958. accessdata.fda.gov. [Link]

-

BioKB. (n.d.). Multiple Cytochrome P-450s Involved in the Metabolism of Terbinafine Suggest a Limited Potential for Drug-Drug Interactions. biokb.org. [Link]

-

Davis, M. A., Barnette, D. A., Flynn, N. R., Pidugu, A. S., Swamidass, S. J., Boysen, G., & Miller, G. P. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Chemical Research in Toxicology. [Link]

-

ResearchGate. (n.d.). Relative P450 involvement in N-dealkylation pathways of terbinafine... ResearchGate. [Link]

-

Attimarad, M., Al-Dhubiab, B. E., Al-Haider, I. A., & Nair, A. B. (2012). Analytical methods for the determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 2(4), 237-245. [Link]

-

Drugs.com. (2025, January 9). Terbinafine: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

-

F. Peter Guengerich. (2025, August 6). Variation in the inhibitory potency of terbinafine among genetic variants of CYP2D6. Vanderbilt University. [Link]

-

Pharmacology Lectures. (2025, February 12). Pharmacology of Terbinafine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

-

Abel, E. A. (1996). Pharmacokinetics and pharmacology of terbinafine and itraconazole. Journal of the American Academy of Dermatology, 35(3 Pt 2), S22-S27. [Link]

-

ResearchGate. (2025, August 9). Terbinafine 1% cream. Part I. The review of physicochemical properties, pharmacokinetics and pharmacodynamics. ResearchGate. [Link]

-

ResearchGate. (2025, August 6). Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. ResearchGate. [Link]

-

Brignol, N., Bakhtiar, R., Dou, L., Majumdar, T., & Tse, F. L. (2000). Quantitative analysis of terbinafine (Lamisil®) in human and minipig plasma by liquid chromatography tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(3), 141-149. [Link]

-

ResearchGate. (n.d.). N-Dealkylation of terbinafine pathways leading to formation of reactive TBF-A. ResearchGate. [Link]

-

S. Ashutosh Kumar, M. Vetrichelvan, T. (n.d.). HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. ijptonline.com. [Link]

-

Barnette, D. A., Dang, N. L., Hughes, T. B., Davis, M. A., Pidugu, A. S., Barnette, A. R., ... & Miller, G. P. (2018). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. Biochemical pharmacology, 158, 329-339. [Link]

-

Barnette, D. A., Davis, M. A., & Miller, G. P. (2019). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. Biochemical pharmacology, 170, 113661. [Link]

-

Barnette, D. A., Dang, N. L., Hughes, T. B., Davis, M. A., Pidugu, A. S., Barnette, A. R., ... & Miller, G. P. (2018). Lamisil (terbinafine) toxicity: Determining pathways to bioactivation through computational and experimental approaches. Biochemical pharmacology, 158, 329-339. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Terbinafine Hydrochloride? Patsnap Synapse. [Link]

-

TERBINAFINE. (2018, April 23). Teva Canada. [Link]

-

ResearchGate. (n.d.). Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity. ResearchGate. [Link]

-

Dr.Oracle. (2025, July 11). What is the mechanism of action of terbinafine (antifungal medication) in treating nail fungus (onychomycosis)? Dr.Oracle. [Link]

-

Ryder, N. S. (1989). The mechanism of action of terbinafine. Clinical and Experimental Dermatology, 14(2), 98-100. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. The mechanism of action of terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Noah Flynn | CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches [noahrflynn.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. drugs.com [drugs.com]

- 10. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive kinetic and modeling analyses revealed CYP2C9 and 3A4 determine terbinafine metabolic clearance and bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

Isotopic Labeling of Terbinafine Metabolites: A Guide to Synthesis, Analysis, and Pathway Elucidation

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategies and methodologies for the isotopic labeling of the antifungal agent terbinafine to facilitate the study of its metabolic fate. Terbinafine undergoes extensive hepatic metabolism, catalyzed by multiple cytochrome P450 enzymes, leading to the formation of numerous metabolites, including a reactive aldehyde, 6,6-dimethyl-2-hepten-4-ynal (TBF-A), which has been implicated in rare cases of idiosyncratic hepatotoxicity.[1][2][3] Understanding the pathways leading to the formation of TBF-A and other metabolites is crucial for a complete risk assessment. This document details the primary metabolic routes of terbinafine, offers strategic guidance on the placement of stable isotope labels, provides a proposed synthetic protocol for labeled terbinafine, and outlines a robust analytical workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification and characterization of its metabolites.

Introduction: The Rationale for Metabolite Profiling of Terbinafine

Terbinafine is a widely prescribed allylamine antifungal that is highly effective for the treatment of dermatophyte infections.[2][4] Its mechanism of action involves the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[4][5][6] This inhibition leads to a deficiency of ergosterol and an intracellular accumulation of squalene, ultimately resulting in fungal cell death.[5][6]

While generally well-tolerated, terbinafine is extensively metabolized in the liver, primarily by a suite of cytochrome P450 (CYP) isoenzymes, including CYP2C9, CYP1A2, and CYP3A4.[5][7] This complex metabolic landscape necessitates a thorough understanding of the resulting biotransformations. The imperative to study these pathways is underscored by the formation of TBF-A, a reactive metabolite proposed to be a causative agent in terbinafine-associated liver toxicity.[1][8]

Isotopic labeling is an indispensable tool in modern drug metabolism research.[9][10] The incorporation of stable, non-radioactive isotopes, such as deuterium (²H) or carbon-13 (¹³C), into a drug molecule creates a chemical twin that is distinguishable by mass spectrometry.[11][12] This technique allows for the unambiguous tracing of the drug's journey through complex biological systems, enabling precise identification of metabolic products and elucidation of formation pathways.[11][13]

The Metabolic Landscape of Terbinafine

The biotransformation of terbinafine is multifaceted, involving several key enzymatic reactions. The primary metabolic routes that have been characterized in human liver microsomes and clinical studies include N-demethylation, deamination, oxidation of the alkyl side chain, and dihydrodiol formation on the naphthalene ring.[1][3][6][7]

Of particular interest are the N-dealkylation pathways, as they are directly responsible for the generation of the reactive aldehyde TBF-A.[1][2] Three distinct pathways have been proposed for TBF-A formation[1][2][8]:

-

Pathway 1 (Direct): A single-step reaction that cleaves the bond between the nitrogen and the side chain, directly yielding TBF-A and N-methyl-1-naphthyl-methylamine.

-

Pathway 2 (Sequential): A two-step process initiated by N-demethylation to form the major metabolite, desmethyl-terbinafine. This intermediate is then further metabolized to produce TBF-A. Computational models suggest this is a high-probability route.[1][8]

-

Pathway 3 (Alternative Sequential): Another two-step pathway that begins with the formation of 1-naphthaldehyde, which is subsequently metabolized to generate TBF-A.

The major metabolites identified from these pathways are summarized in the table below.

| Metabolite Name | Abbreviation | Parent m/z [M+H]⁺ | Key Formation Pathway(s) |

| Terbinafine | - | 292.2 | - |

| Desmethyl-terbinafine | - | 278.2 | N-demethylation |

| Carboxy-terbinafine | - | 306.2 | Alkyl side chain oxidation |

| Desmethyl-carboxy-terbinafine | - | 292.2 | N-demethylation & Oxidation |

| 6,6-dimethyl-2-hepten-4-ynal | TBF-A | 137.1 | N-dealkylation |

| Naphthoic Acid | - | 173.1 | Naphthalene ring oxidation |

Table 1: Major known metabolites of terbinafine and their corresponding mass-to-charge ratios.

The interplay between these metabolic pathways is visualized in the following diagram.

Strategic Synthesis of Isotopically Labeled Terbinafine

The strategic placement of an isotopic label is paramount for maximizing the information obtained from metabolism studies. The choice of position depends directly on the metabolic question being addressed.

Rationale for Label Placement

-

N-Methyl Labeling (e.g., ¹³CH₃ or C²H₃): This is the most effective strategy for unequivocally probing the N-demethylation pathway (Pathway 2). A mass shift of +1 (for ¹³C) or +3 (for C²H₃) in the parent drug will be observed. Metabolites that retain this group (e.g., carboxy-terbinafine) will show the same mass shift, while metabolites formed via N-demethylation (e.g., desmethyl-terbinafine) will have the same mass as the unlabeled metabolite. This clear mass signature provides definitive evidence of the demethylation event.

-

tert-Butyl Group Labeling (e.g., ²H₉ or ¹³C₄): The tert-butyl moiety is retained in the TBF-A metabolite. Placing a label at this position ensures that TBF-A and any subsequent adducts or metabolites derived from it can be sensitively and selectively tracked, even at low concentrations. This is critical for studying the downstream fate of the reactive metabolite.

-

Naphthalene Ring Labeling (e.g., ¹³C₆ or ²H₇): Labeling the stable naphthalene ring allows for the differentiation of metabolites that retain the core amine structure from those that are products of side-chain cleavage. This can help quantify the relative importance of different cleavage pathways.

Proposed Experimental Protocol: Synthesis of [¹³C]-N-Methyl Terbinafine

The following protocol is a proposed method for the synthesis of [¹³C]-N-methyl terbinafine, adapted from established one-step synthesis procedures.[14] This approach offers a direct route to the desired labeled compound.

Materials:

-

[¹³C]-Monomethylamine hydrochloride

-

1-Chloromethylnaphthalene

-

1-Chloro-6,6-dimethyl-2-hepten-4-yne

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Purified Water

-

Chloroform

-

Ethyl Acetate

Step-by-Step Methodology:

-

Amine Preparation: In a reaction vessel, dissolve [¹³C]-monomethylamine hydrochloride in purified water. Add potassium carbonate as an acid scavenger and stir until fully dissolved. Cool the solution to 10-15°C in an ice bath.

-

Reagent Addition: In a separate flask, prepare a solution of 1-chloromethylnaphthalene and 1-chloro-6,6-dimethyl-2-hepten-4-yne in acetonitrile.

-

Condensation Reaction: Slowly add the acetonitrile solution dropwise to the cooled amine solution over 1-2 hours. Maintain the reaction temperature between 10-20°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to react for an additional 2-3 hours at 15-20°C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Add chloroform to extract the product. Separate the organic layer. Repeat the extraction of the aqueous layer with chloroform twice more.

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude [¹³C]-N-methyl terbinafine base.

-

Crystallization: Dissolve the crude residue in a minimal amount of hot ethyl acetate and allow it to cool slowly to crystallize. Filter the resulting crystals and dry under vacuum to obtain pure [¹³C]-N-methyl terbinafine.

-

Characterization: Confirm the structure and isotopic incorporation via ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS). The HRMS data should confirm a mass increase of approximately 1.00335 Da compared to the unlabeled standard.

Analytical Workflow for Metabolite Identification

A robust and sensitive analytical method is essential for detecting and quantifying terbinafine and its metabolites in biological samples. LC-MS/MS is the preferred technique for this application, offering superior selectivity and sensitivity.[15][16][17][18]

Experimental Protocol: In Vitro Metabolism and LC-MS/MS Analysis

Step 1: In Vitro Incubation

-

Prepare a 1:1 mixture of unlabeled terbinafine and the synthesized [¹³C]-N-methyl terbinafine (or other labeled analog).

-

In a microcentrifuge tube, combine pooled human liver microsomes (HLMs, final concentration ~0.5 mg/mL), the terbinafine mixture (final concentration ~1 µM), and phosphate buffer (pH 7.4).

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution.

-

Incubate at 37°C in a shaking water bath. Take time-point aliquots (e.g., 0, 15, 30, 60 minutes) and quench the reaction by adding 3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar compound or a different isotopologue of terbinafine).[18][19]

-

Vortex the quenched samples vigorously and centrifuge at high speed (~14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Step 2: LC-MS/MS Analysis The following table outlines typical starting parameters for an LC-MS/MS method. Method optimization is required.

| Parameter | Recommended Setting |

| LC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5-10 minutes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temp | 40°C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Unlabeled TBF) | m/z 292.2 → 141.1 |

| MRM Transition ([¹³C]-TBF) | m/z 293.2 → 141.1 |

| MRM Transition (Desmethyl-TBF) | m/z 278.2 → 141.1 |

Table 2: Recommended starting parameters for LC-MS/MS analysis.

Step 3: Data Interpretation The key to this approach is the analysis of mass chromatograms for "doublet" peaks. Metabolites formed from the labeled and unlabeled parent drug will appear as adjacent peaks separated by the mass of the incorporated isotope(s).

-

Metabolites Retaining the Label: A metabolite like [¹³C]-Carboxy-terbinafine will appear as a doublet with its unlabeled counterpart, separated by 1 Da.

-

Metabolites Losing the Label: A metabolite like desmethyl-terbinafine will only show a single peak corresponding to the unlabeled mass, as the ¹³C-methyl group has been cleaved. The labeled parent drug peak will decrease over time, while the unlabeled desmethyl-terbinafine peak increases, providing direct evidence of the metabolic transformation.

Conclusion

The isotopic labeling of terbinafine is a powerful and essential methodology for comprehensively understanding its metabolic fate. By strategically placing stable isotopes on the terbinafine molecule, researchers can leverage the precision of modern mass spectrometry to trace metabolic pathways, definitively identify novel metabolites, and quantify the flux through routes that lead to the formation of potentially reactive species like TBF-A. The protocols and strategies outlined in this guide provide a robust framework for drug development professionals to conduct these critical studies, ultimately contributing to a more complete safety profile of this important antifungal agent.

References

-

Title: Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed Source: PubMed URL: [Link]

-

Title: What is the mechanism of Terbinafine Hydrochloride? Source: Patsnap Synapse URL: [Link]

-

Title: Using Stable Isotopes to Evaluate Drug Metabolism Pathways Source: SciTechnol URL: [Link]

-

Title: TERBINAFINE Source: Sandoz URL: [Link]

-

Title: Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases Source: Metabolic Solutions URL: [Link]

-

Title: N-Dealkylation of terbinafine pathways leading to formation of reactive TBF-A. Source: ResearchGate URL: [Link]

-

Title: Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology Source: ACS Publications URL: [Link]

-

Title: Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies Source: Scilit URL: [Link]

-

Title: The use of stable isotopes in drug metabolism studies - PubMed Source: PubMed URL: [Link]

-

Title: Pharmacology Review(s) - accessdata.fda.gov Source: U.S. Food and Drug Administration URL: [Link]

-

Title: The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine - PubMed Source: PubMed URL: [Link]

-

Title: Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity | Request PDF Source: ResearchGate URL: [Link]

-

Title: The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry - PubMed Source: PubMed URL: [Link]

-

Title: Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Desmethylterbinafine | C20H23N | CID 6443233 - PubChem Source: PubChem URL: [Link]

-

Title: Determination of Terbinafine and its Main Metabolite in Rat Plasma by UPLC-MS/MS: Application to a Pharmacokinetic Study Source: Latin American Journal of Pharmacy URL: [Link]

-

Title: Quantitative analysis of terbinafine (Lamisil®) in human and minipig plasma by liquid chromatography tandem mass spectrometry. Source: CABI Digital Library URL: [Link]

-

Title: Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review Source: IJNRD.org URL: [Link]

-

Title: (PDF) Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine Source: ResearchGate URL: [Link]

- Title: WO2005121155A1 - A process for the synthesis of terbinafine and derivatives thereof Source: Google Patents URL

- Title: CN108017544B - Synthesis method of terbinafine Source: Google Patents URL

Sources

- 1. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scilit.com [scilit.com]

- 11. scitechnol.com [scitechnol.com]

- 12. metsol.com [metsol.com]

- 13. The use of stable isotopes in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN108017544B - Synthesis method of terbinafine - Google Patents [patents.google.com]

- 15. The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. latamjpharm.org [latamjpharm.org]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. ijnrd.org [ijnrd.org]

Methodological & Application

Strategic Sample Preparation for Terbinafine in Human Plasma: Overcoming High Protein Binding for Bioanalytical Reliability

Topic: Strategic Sample Preparation for Terbinafine Analysis in Human Plasma Content Type: Advanced Application Note & Protocol Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Core Managers.

Executive Summary & Chemical Context

Terbinafine is an allylamine antifungal widely used for dermatophyte infections.[1][2] For the bioanalytical scientist, Terbinafine presents a specific set of physicochemical challenges that dictate the sample preparation strategy.

The critical parameter defining this workflow is Protein Binding . Terbinafine binds >99% to plasma proteins (primarily albumin and lipoproteins) [1, 2]. Consequently, the analytical challenge is not merely sensitivity, but the efficient disruption of these protein-drug complexes to ensure accurate total drug quantification.

Physicochemical Profile

| Parameter | Value | Analytical Implication |

| LogP | ~5.5 - 5.9 | Highly lipophilic; prone to non-specific binding (NSB) to plastics; excellent candidate for LLE. |

| pKa | ~7.1 (Basic) | Ionizable. Positive Mode ESI (+) is ideal. pH control during extraction is critical to suppress ionization for organic recovery. |

| Protein Binding | >99% | Extraction solvent must possess high solvating power to break protein interactions. |

| Molecular Mass | 291.4 g/mol | Precursor ion [M+H]+ at m/z 292.2. |

Strategic Method Selection

Do not default to a single method. Choose the protocol based on your study's sensitivity requirements and throughput needs.

Decision Matrix: PPT vs. LLE

The following logic gate determines the appropriate workflow for your study.

Figure 1: Decision tree for selecting the optimal extraction strategy based on sensitivity and throughput needs.

Protocol A: High-Throughput Protein Precipitation (PPT)

Best for: Clinical monitoring, high-dose PK studies, and rapid turnaround. Mechanism: Organic solvent desolvates proteins, causing them to crash out while the drug remains in the supernatant.

Critical Reagents

-

Precipitating Agent: Acetonitrile (ACN).[3][4][5] Note: ACN is superior to Methanol for Terbinafine as it produces a denser pellet and cleaner supernatant for this specific lipophilic amine [3].

-

Internal Standard (IS): Terbinafine-d7 (preferred) or Naftifine.

Step-by-Step Workflow

-

Aliquot: Transfer 100 µL of human plasma into a 1.5 mL centrifuge tube or 96-well precipitation plate.

-

IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% ACN). Vortex briefly.

-

Precipitation: Add 300 µL of ice-cold Acetonitrile (Ratio 1:3 Plasma:ACN).

-

Expert Tip: Do not use 100% Methanol here; the recovery of Terbinafine from the protein ball is often lower compared to ACN due to the drug's high lipophilicity.

-

-

Agitation: Vortex vigorously for 2 minutes . This aggressive vortexing is mandatory to disrupt the >99% protein binding.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 200 µL of the clear supernatant to a clean plate/vial.

-

Dilution (Optional but Recommended): Dilute the supernatant 1:1 with 0.1% Formic Acid in water.

-

Reasoning: Injecting 100% ACN can cause peak broadening (solvent effect) on early eluting peaks in a reverse-phase gradient. Diluting matches the mobile phase.

-

Protocol B: High-Sensitivity Liquid-Liquid Extraction (LLE)

Best for: Low-dose PK, bioequivalence studies, and eliminating matrix effects (phospholipids). Mechanism: Partitioning the uncharged (neutral) drug into an organic solvent.

The "Alkaline Push" Strategy

Since Terbinafine has a pKa of ~7.1, it exists as a mix of ionized and neutral forms at physiological pH (7.4). To achieve maximum recovery into the organic layer, we must drive the equilibrium to the neutral state by raising the pH to >9.0.

Step-by-Step Workflow

-

Aliquot: Transfer 100-200 µL of human plasma to a glass tube.

-

IS Addition: Add 20 µL IS working solution.

-

Alkalinization: Add 100 µL of 0.1 M Sodium Carbonate buffer (pH 9.8) or 50 µL of 0.1 M NaOH.

-

Validation Note: This step ensures Terbinafine is uncharged (free base form), drastically increasing its solubility in the organic extraction solvent.

-

-

Extraction: Add 1.5 mL of Hexane:Ethyl Acetate (80:20 v/v) .

-

Why this solvent? Hexane excludes polar matrix components (salts, proteins), while the 20% Ethyl Acetate ensures the highly lipophilic Terbinafine is fully solubilized [4].

-

-

Agitation: Mechanical shaker or tumble mix for 10 minutes .

-

Phase Separation: Centrifuge at 4,000 x g for 5 minutes.

-

Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic (upper) layer into a clean glass tube.

-

Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 200 µL of Mobile Phase (e.g., 50:50 ACN:Water + 0.1% Formic Acid).

Figure 2: LLE workflow emphasizing the pH adjustment step critical for basic drugs like Terbinafine.

LC-MS/MS Analytical Conditions

Regardless of the extraction method, the chromatography must be robust.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 50 x 2.1 mm, 1.7 µm) [4].

-

Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.5).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Note: Acidic mobile phase is required to protonate the tertiary amine for detection in ESI+ mode.

-

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: Linear ramp to 90% B

-

3.0-4.0 min: Hold 90% B (Wash out phospholipids)

-

4.1 min: Re-equilibrate.

-

MS/MS Transitions (ESI Positive):

| Analyte | Precursor (m/z) | Product (m/z) | Role |

|---|---|---|---|

| Terbinafine | 292.2 | 141.1 | Quantifier (Naphthalene fragment) |

| Terbinafine | 292.2 | 115.1 | Qualifier |

| Terbinafine-d7 | 299.2 | 148.1 | Internal Standard |

Validation & Troubleshooting (Self-Validating Systems)

Matrix Effects (The Phospholipid Check)

If using Protocol A (PPT), you must monitor for phospholipid buildup.

-

Test: Monitor transition m/z 184 -> 184 (Phosphatidylcholines) during method development.

-

Symptom: If Terbinafine elutes in the same window as the massive phospholipid blob, you will see ion suppression (low signal).

-

Fix: Adjust the gradient to elute Terbinafine before the phospholipids, or switch to Protocol B (LLE).

Carryover

Terbinafine is "sticky" (lipophilic).[6][7]

-

Symptom: Signal in blank samples after a high calibration standard.

-

Fix: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).

Recovery Data (Expected Values)

| Method | Typical Recovery (%) | Matrix Effect (%) |

| PPT (ACN) | 85 - 95% | ± 15% (Moderate risk) |

| LLE (Hex/EtOAc) | 80 - 90% | < 5% (Clean) |

References

-

HRES (Health Canada). Product Monograph: Terbinafine. (2018).[8][9] Confirms 99% protein binding and lipophilic nature.[9] 9[9]

-

NIH PubChem. Terbinafine Compound Summary (CID 1549008). Provides pKa (7.[1][10]1) and LogP data.[6][8] 6[9]

-

Biotage. Protein precipitation vs. traditional protein crash.[11] Comparison of ACN vs MeOH efficiency. 11

-

Bhadoriya, A. et al. Determination of terbinafine in human plasma using UPLC–MS/MS. Biomedical Chromatography (2019).[12] Validates the Hexane:Ethyl Acetate (80:20) LLE method. 13

-

FDA. Bioanalytical Method Validation Guidance for Industry. (2018).[8][9] General grounding for validation limits. Link

Sources

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. Update on antifungal therapy with terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Terbinafine | C21H25N | CID 1549008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.hpra.ie [assets.hpra.ie]

- 8. Terbinafine(1+) | C21H26N+ | CID 1549007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. biotage.com [biotage.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Determination of terbinafine in human plasma using UPLC–MS/MS: Application to a bioequivalence study in healthy subjects [ouci.dntb.gov.ua]

Protocol for using N-Desmethylcarboxy Terbinafine-d7 Methyl Ester

Application Note: High-Precision Bioanalysis of Terbinafine Metabolites using N-Desmethylcarboxy Terbinafine-d7 Methyl Ester

Introduction & Scope

N-Desmethylcarboxy Terbinafine-d7 Methyl Ester is a specialized stable isotope-labeled internal standard (IS) designed for the accurate quantification of terbinafine metabolites in biological matrices (plasma, urine) and pharmaceutical formulations.

Terbinafine, an allylamine antifungal, undergoes extensive hepatic metabolism. Its primary biotransformation pathways involve N-demethylation and oxidation of the tert-butyl side chain, yielding N-desmethylcarboxy terbinafine (also known as carboxybutyl-desmethyl-terbinafine) as a major urinary metabolite [1, 2].

Why this specific standard? While the carboxylic acid metabolite is the primary biological species, its polarity often leads to poor retention and peak tailing on standard C18 LC-MS columns. A common bioanalytical strategy involves:

-

Derivatization: Converting the extracted acid metabolite into its methyl ester form to improve chromatographic peak shape and ionization efficiency.

-

Quantification: Using N-Desmethylcarboxy Terbinafine-d7 Methyl Ester as the internal standard. Because it is already esterified and deuterated, it tracks the ionization and elution behavior of the derivatized analyte perfectly, correcting for matrix effects and injection variability.

This protocol details the handling, extraction, and LC-MS/MS methodology for using this compound to quantify the key terbinafine metabolite.[1]

Compound Information & Handling

| Property | Detail |

| Compound Name | N-Desmethylcarboxy Terbinafine-d7 Methyl Ester |

| CAS Number | 1185245-14-0 (Reference) |

| Molecular Formula | C₂₁H₁₆D₇NO₂ |

| Molecular Weight | 328.46 g/mol |

| Role | Internal Standard (IS) for LC-MS/MS |

| Solubility | Soluble in Methanol (MeOH), Acetonitrile (ACN), DMSO |

| Storage | -20°C, desiccated. Protect from light (allylamine structure is photosensitive). |

Critical Handling Note: This compound contains an ester linkage. Avoid prolonged exposure to high pH buffers or aqueous strong acids to prevent hydrolysis back to the carboxylic acid form, which would alter its mass and retention time.

Experimental Workflow

Stock & Working Solution Preparation

-

Master Stock (1.0 mg/mL): Accurately weigh 1.0 mg of the standard. Dissolve in 1.0 mL of LC-MS grade Methanol. Sonicate for 2 minutes. Store at -20°C.

-

Working Internal Standard (IS-WS): Dilute the Master Stock to a concentration of 500 ng/mL in 50:50 Methanol:Water. This solution should be prepared fresh weekly.

Biological Sample Preparation (Liquid-Liquid Extraction)

This protocol uses Liquid-Liquid Extraction (LLE) to isolate the metabolite from plasma/urine, followed by an optional derivatization step if the user is converting the endogenous acid to the ester.

-

Matrix: Human Plasma or Urine (50 µL).

-

Internal Standard Spike: Add 10 µL of IS-WS (500 ng/mL) to the sample. Vortex for 10 seconds.

-

Extraction Solvent: Add 500 µL of Hexane:Ethyl Acetate (80:20 v/v) .

-

Scientific Rationale: This non-polar mixture extracts the lipophilic ester IS and the less polar metabolites while leaving salts and proteins behind [3].

-

-

Agitation: Shake/Vortex vigorously for 5 minutes.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer the upper organic layer to a clean glass vial.

-

Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 ACN:Water + 0.1% Formic Acid).

Derivatization Note (If quantifying the Acid metabolite): If your target analyte is the acid (N-desmethylcarboxy terbinafine) but you are using this ester IS, you must convert the analyte to the ester before adding the IS, or validate that the IS tracks the acid (less reliable). Ideally, treat the sample with 200 µL of 1M HCl in Methanol at 60°C for 30 mins before the extraction step to convert the endogenous acid to the methyl ester. Then spike the IS and extract.

LC-MS/MS Instrumentation Parameters

Chromatography (UPLC/HPLC):

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 20% B

-

3.0 min: 90% B

-

4.0 min: 90% B

-

4.1 min: 20% B (Re-equilibration)

-

Mass Spectrometry (ESI+):

-

Ionization: Electrospray Ionization (Positive Mode).[1][2][3][4]

-

Source Temp: 500°C.

-

Capillary Voltage: 3.0 kV.

MRM Transitions (Optimized for d7-Methyl Ester):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| N-Desmethylcarboxy Terbinafine (Methyl Ester) | 322.2 [M+H]⁺ | 141.1 | 30 | 25 |

| IS: N-Desmethylcarboxy Terbinafine-d7 (Methyl Ester) | 329.2 [M+H]⁺ | 148.1 | 30 | 25 |

Note: The product ion at m/z 148.1 corresponds to the d7-labeled naphthalene moiety, which is the most stable fragment for terbinafine-related compounds [4].

Visualization of Pathways & Workflow

Figure 1: Metabolic Context & Analytical Target

This diagram illustrates where the target analyte sits within the Terbinafine metabolic pathway and how the Internal Standard relates to it.

Caption: Figure 1. The metabolic trajectory from Terbinafine to the target analyte.[5] The d7-Methyl Ester IS is used to quantify the esterified form of the major urinary metabolite.

Figure 2: Bioanalytical Workflow (LLE)

Caption: Figure 2. Step-by-step Liquid-Liquid Extraction (LLE) protocol for isolating the analyte and internal standard from biological matrices.

Data Analysis & Troubleshooting

Calibration Curve: Construct a calibration curve using the ratio of the Analyte Peak Area (m/z 322) to the IS Peak Area (m/z 329) .

-

Linearity: Expected range 1.0 – 1000 ng/mL.

-

Weighting: 1/x² regression is recommended to improve accuracy at the lower limit of quantification (LLOQ).

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| IS Peak Missing | Hydrolysis of Ester | Ensure stock solutions are not acidic/basic. Prepare fresh in pure Methanol. |

| Signal Suppression | Matrix Effect | Switch from LLE to Protein Precipitation (PPT) or dilute sample 1:5 before extraction. |

| RT Shift | Column Aging | Use a guard column. The d7-IS should shift exactly with the analyte. |

| Crosstalk | Mass Overlap | Ensure the IS is d7 (Mass +7). If using d3, crosstalk is higher. d7 provides optimal separation [5]. |

References

-

FDA Clinical Pharmacology Review. (2006). Terbinafine Hydrochloride: Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research. Link

-

Vignati, G., et al. (1998). Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration.[6][7] Biopharmaceutics & Drug Disposition.[5] Link

-

Bhadoriya, A., et al. (2019).[1] Determination of terbinafine in human plasma using UPLC–MS/MS: Application to a bioequivalence study. Biomedical Chromatography.[1][8] Link

-

Yang, C., et al. (2022). Determination of terbinafine in healthy Chinese human plasma using a simple and fast LC-MS/MS method. Journal of Chromatography B. Link

-

European Medicines Agency (EMA). (2011).[3] Guideline on bioanalytical method validation.Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Determination of terbinafine in human plasma using UPLC–MS/MS: Application to a bioequivalence study in healthy subjects [ouci.dntb.gov.ua]

- 4. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. trace.tennessee.edu [trace.tennessee.edu]

Troubleshooting & Optimization

Terbinafine HPLC Peak Shape Optimization: A Technical Support Guide

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Terbinafine. As a synthetic allylamine antifungal agent, Terbinafine's basic nature presents unique challenges in achieving optimal peak shape during reversed-phase chromatography. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, ensuring robust and reliable analytical results.

Troubleshooting at a Glance: Improving Terbinafine Peak Shape

Peak tailing is the most frequently encountered problem in the HPLC analysis of basic compounds like Terbinafine. This phenomenon, where the latter half of the peak is broader than the front, can significantly impact resolution and the accuracy of quantification. The primary cause is often secondary interactions between the basic analyte and the stationary phase.[1][2] The following table provides a quick reference for common problems, their probable causes, and recommended solutions.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Peak Tailing | Chemical Interactions: • Interaction of protonated Terbinafine with ionized residual silanol groups on the silica-based stationary phase.[1][2][3] • Mobile phase pH is close to the pKa of Terbinafine (~7.1).[4][5][6] Column Issues: • Use of a standard (Type A) silica column with high silanol activity.[7] • Column bed deformation or a partially blocked inlet frit.[1] | Mobile Phase Optimization: • Lower the mobile phase pH to 2.5-3.5 to suppress silanol ionization.[1][7] • Add a competing base (e.g., 5-20 mM Triethylamine - TEA) to the mobile phase to mask silanol groups.[7][8] • Introduce an ion-pairing agent (e.g., sodium 1-heptanesulfonate) to the mobile phase.[9][10] Column Selection & Care: • Use a highly deactivated, end-capped (Type B) silica column or a column with a polar-embedded phase.[2][11] • If the problem persists, consider replacing the column.[1] |

| Peak Fronting | • Sample overload (concentration or injection volume too high).[12] • Sample solvent is stronger than the mobile phase.[13] • Column collapse.[12] | • Reduce the sample concentration or injection volume. • Ensure the sample is dissolved in a solvent weaker than or equal in strength to the mobile phase. • Replace the column if a physical change is suspected. |

| Split Peaks | • Mobile phase pH is too close to the analyte's pKa, leading to the presence of both ionized and unionized forms.[14][15] • Co-elution with an interfering compound.[1] • Partially blocked frit or column void.[1] | • Adjust the mobile phase pH to be at least 2 units away from Terbinafine's pKa. • Change the detection wavelength to check for interferences.[2] • Perform routine column maintenance, such as back-flushing or replacing the frit. |

Frequently Asked Questions (FAQs) & In-Depth Solutions

This section provides a deeper dive into the scientific principles behind the troubleshooting steps and offers detailed protocols to guide your method development.

Q1: Why is my Terbinafine peak tailing, and how does adjusting the mobile phase pH help?

A1: The Root of the Problem: Silanol Interactions

Terbinafine is a basic compound with a pKa of approximately 7.1.[4][5][6] In reversed-phase HPLC, which commonly uses silica-based stationary phases, peak tailing for basic analytes is often caused by secondary ionic interactions. The silica surface has residual silanol groups (Si-OH) which can become deprotonated (SiO-) at mobile phase pH values above ~3-4, creating negatively charged sites.[1][3]

At a pH below its pKa, Terbinafine's tertiary amine group is protonated, carrying a positive charge.[16] This positively charged analyte can then interact with the negatively charged silanol groups on the stationary phase via ion-exchange, in addition to the desired hydrophobic interactions. This secondary interaction is stronger and leads to delayed elution for some of the analyte molecules, resulting in a tailing peak.[1][3][17]

Workflow for Mobile Phase pH Adjustment

Caption: Workflow for optimizing mobile phase pH.

Step-by-Step Protocol for pH Adjustment:

-

Buffer Selection: Choose a buffer system with a pKa close to the desired pH (e.g., phosphate buffer for pH 2.5-3.5). A buffer concentration of 10-25 mM is typically sufficient.

-

Aqueous Phase Preparation: Prepare the aqueous portion of your mobile phase containing the selected buffer.

-

pH Adjustment: Accurately measure and adjust the pH of the aqueous phase using an appropriate acid (e.g., phosphoric acid or formic acid) before adding the organic modifier.[18]

-

Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

-

System Equilibration: Thoroughly equilibrate the HPLC system and column with the new mobile phase until a stable baseline is achieved.

-

Analysis: Inject the Terbinafine standard and evaluate the peak shape. The goal is to achieve a USP tailing factor or asymmetry factor as close to 1 as possible (typically below 1.5 is acceptable).[1]

Q2: I've tried lowering the pH, but still see some tailing. What's the next step?

A2: Employing Mobile Phase Additives or Changing the Column

If pH optimization alone is insufficient, you can either mask the problematic silanol groups with a mobile phase additive or switch to a column with a more inert stationary phase.